molecular formula C11H11ClN2O2 B2474388 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole CAS No. 848658-81-1

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Cat. No.: B2474388
CAS No.: 848658-81-1
M. Wt: 238.67
InChI Key: ALEAVLSVDWVJKM-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is an organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This specific compound is characterized by the presence of a chloroethyl group and a methoxyphenyl group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzohydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxadiazole ring and the methoxyphenyl group.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the functional groups attached to the oxadiazole ring.

Scientific Research Applications

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: The compound’s stability and electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a tool for studying biochemical pathways.

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the methoxy group, which can affect its reactivity and biological activity.

    2-(1-Chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole:

    2-(1-Chloroethyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazole: The presence of a hydroxy group can influence its solubility and reactivity.

Uniqueness

2-(1-Chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole is unique due to the combination of the chloroethyl and methoxyphenyl groups. This combination imparts specific electronic and steric properties, making it a versatile compound for various applications. The methoxy group can enhance its lipophilicity and membrane permeability, which are important factors in drug design.

Properties

IUPAC Name

2-(1-chloroethyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7(12)10-13-14-11(16-10)8-3-5-9(15-2)6-4-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEAVLSVDWVJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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